molecular formula C7H6Cl2N2O2 B13002208 Methyl 2-amino-3,5-dichloroisonicotinate

Methyl 2-amino-3,5-dichloroisonicotinate

Cat. No.: B13002208
M. Wt: 221.04 g/mol
InChI Key: NYWULXVWTHWHSM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,5-dichloroisonicotinate is a chemical compound with the molecular formula C7H5Cl2N2O2. It is a derivative of isonicotinic acid and is characterized by the presence of two chlorine atoms and an amino group attached to the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,5-dichloroisonicotinate typically involves the chlorination of isonicotinic acid derivatives followed by amination and esterification. One common method includes the following steps:

    Chlorination: Isonicotinic acid is chlorinated using thionyl chloride (SOCl2) to introduce chlorine atoms at the 3 and 5 positions of the pyridine ring.

    Amination: The resulting 3,5-dichloroisonicotinic acid is then reacted with ammonia (NH3) to introduce the amino group at the 2 position.

    Esterification: Finally, the compound is esterified using methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,5-dichloroisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amino group.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amino groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 2-amino-3,5-dichloroisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,5-dichloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of biological pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dichloroisonicotinate: Similar structure but lacks the amino group at the 2 position.

    2-Amino-3,5-dichloropyridine: Similar structure but lacks the ester group.

    3,5-Dichloroisonicotinic acid: Similar structure but lacks the ester and amino groups.

Uniqueness

Methyl 2-amino-3,5-dichloroisonicotinate is unique due to the presence of both the amino and ester groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

methyl 2-amino-3,5-dichloropyridine-4-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)4-3(8)2-11-6(10)5(4)9/h2H,1H3,(H2,10,11)

InChI Key

NYWULXVWTHWHSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1Cl)N)Cl

Origin of Product

United States

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